molecular formula C19H22N4O2 B6018550 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6018550
M. Wt: 338.4 g/mol
InChI Key: VCVRAJUNCHOEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile . The structures of the synthesized compounds are usually confirmed by elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be determined by various techniques. For example, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been the focus of much research due to their wide range of biological activities. Future research may focus on developing new pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activities and minimal toxicity .

Biochemical Analysis

Biochemical Properties

2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to alterations in cell cycle progression .

Cellular Effects

In cellular studies, 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with CDK2. It has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

The effects of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine over time in laboratory settings have not been explicitly reported in the literature. Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is not explicitly reported in the literature. Given its interaction with CDK2, it may be localized in areas where this enzyme is present .

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)14(2)18(21-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVRAJUNCHOEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.